![molecular formula C11H9BrN4O2 B604586 N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE CAS No. 311814-04-7](/img/structure/B604586.png)
N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative known for its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a pyrazole ring, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azomethine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 5-bromo-2-hydroxybenzylamine derivatives.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits potential antibacterial and antifungal activities.
Medicine: Investigated for its potential antitumor properties.
Industry: Used in the synthesis of other hydrazone derivatives with various industrial applications.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, affecting their function. The presence of the bromine atom and hydroxyl group allows for hydrogen bonding and van der Waals interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)benzoylhydrazone
- N’-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide
Uniqueness
N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to other hydrazone derivatives. This structural feature enhances its potential for forming stable metal complexes and its biological activity.
Properties
CAS No. |
311814-04-7 |
|---|---|
Molecular Formula |
C11H9BrN4O2 |
Molecular Weight |
309.12g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9BrN4O2/c12-8-1-2-10(17)7(5-8)6-14-16-11(18)9-3-4-13-15-9/h1-6,17H,(H,13,15)(H,16,18)/b14-6+ |
InChI Key |
YHKIZUGNSFLZRL-MKMNVTDBSA-N |
SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)C2=CC=NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


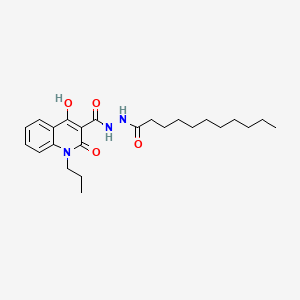
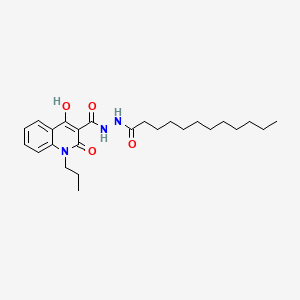
![4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604509.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime](/img/structure/B604511.png)
![3-(9H-carbazol-9-yl)-N'-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B604512.png)
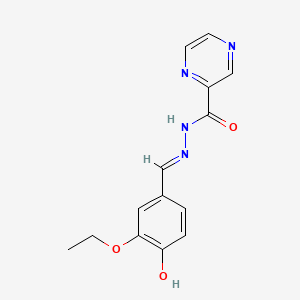
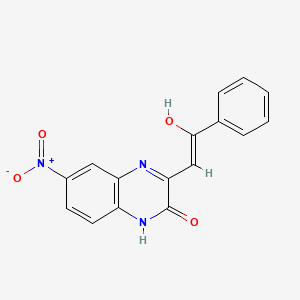
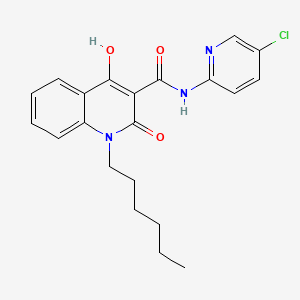
![5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B604518.png)
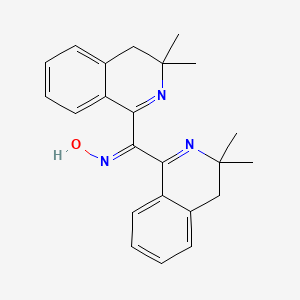
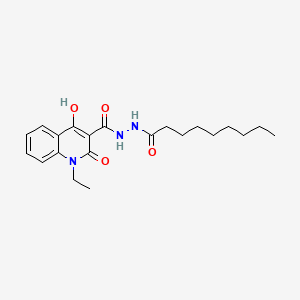
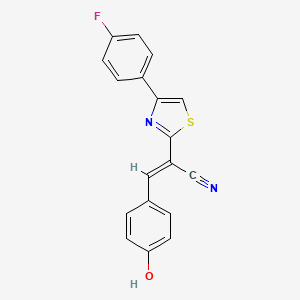
![Propyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604525.png)
![Butyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604526.png)
